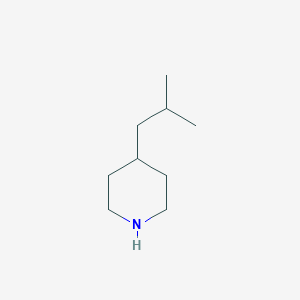
4-(2-Methylpropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpropyl)piperidine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
4-(2-Methylpropyl)piperidine is recognized for its role in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug design.
Antihypertensive Agents
Research indicates that derivatives of this compound can serve as effective inhibitors of T-type calcium channels. For instance, a study demonstrated that N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide exhibited significant antihypertensive effects in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
Anticancer Research
Compounds containing the piperidine moiety have been explored for their anticancer properties. A series of piperidin-4-ones have shown promise as anti-cancer agents, demonstrating the ability to reduce the growth of hematological cancer cell lines and promoting apoptosis through the upregulation of genes such as p53 and Bax . The structural versatility of this compound allows for further modifications that could enhance its efficacy in targeting cancer cells.
Synthetic Methodologies
The compound is also significant in synthetic organic chemistry, particularly in peptide synthesis and other chemical transformations.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this compound has been evaluated as a reagent for the deprotection of amino acids. Studies indicate that it can effectively replace traditional piperidine in the Fmoc/tBu strategy, yielding peptides with comparable purity and yield . This substitution may lead to more efficient synthetic routes in peptide chemistry.
Chemical Reactions
The compound's reactivity allows it to participate in various chemical reactions, including those involving nucleophilic substitutions and cyclization processes. Its derivatives are often utilized as intermediates in the synthesis of more complex organic molecules.
Biological Activities
The biological implications of this compound extend beyond its use as a pharmaceutical precursor.
Neuropharmacology
Piperidine derivatives are known to exhibit neuropharmacological activities, influencing neurotransmitter systems and potentially offering therapeutic benefits for neurological disorders. The specific substituents on the piperidine ring can modulate these effects, making compounds like this compound candidates for further research in this area.
Antimicrobial Properties
Research has also suggested that certain derivatives may possess antimicrobial properties, contributing to the ongoing search for new antibiotics amid rising resistance rates . The exploration of structure-activity relationships (SAR) is crucial for optimizing these compounds' efficacy against various pathogens.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
4-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C9H19N/c1-8(2)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
FUUJPVISQYKVAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















